Demethoxyencecalin

Insecticidal Structure-Activity Relationship Chromene

Demethoxyencecalin (≥98%) is a structurally distinct chromene lacking C-7 methoxy and C-6 hydroxyl groups. Unlike analogs, it retains high insecticidal potency (LD50 0.98 μg/cm²) and serves as a matched negative control for Fusarium antifungal assays or a metabolic precursor in biosynthetic studies. Essential for reproducible agrochemical research.

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
CAS No. 19013-07-1
Cat. No. B101448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethoxyencecalin
CAS19013-07-1
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)OC(C=C2)(C)C
InChIInChI=1S/C13H14O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-8H,1-3H3
InChIKeyZAJTXVHECZCXLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Demethoxyencecalin (CAS 19013-07-1): Procurement Guide for a Differentiated Chromene Natural Product


Demethoxyencecalin, also known as desmethoxyencecalin, is a naturally occurring chromene (benzopyran) compound first isolated from Helianthus annuus (sunflower) [1]. It is characterized by a 2,2-dimethyl-2H-1-benzopyran core structure with an acetyl group at the C-6 position (molecular formula C13H14O2, MW 202.25) [2]. Unlike many chromenes that possess additional hydroxyl or methoxy substituents, demethoxyencecalin lacks a methoxy group at the C-7 position, a structural feature that distinguishes it from its close analog encecalin and influences its biological activity profile [3].

Why Demethoxyencecalin Cannot Be Simply Substituted with Encecalin or Other Chromenes


Chromene analogs with apparently similar core structures exhibit markedly different biological activities due to subtle substituent variations. The presence or absence of a methoxy group at C-7 fundamentally alters both the compound's insecticidal potency and its metabolic fate in biological systems. For instance, encecalin (which possesses a 7-methoxy group) demonstrates cytotoxic activity against esophageal cancer cells (IC50 = 178.4 μM) whereas demethoxyencecalin lacks this activity entirely [1]. Conversely, demethoxyencecalin undergoes efficient biotransformation via hydroxylation at the geminal methyl groups (80% yield), while encecalin shows no significant biotransformation under identical conditions [2]. These divergent properties preclude simple substitution between chromene analogs without compromising experimental outcomes.

Demethoxyencecalin: Quantitative Differentiation Evidence vs. Closest Chromene Analogs


Insecticidal Potency: Demethoxyencecalin vs. Encecalin vs. Precocene II

In a comparative insecticidal assay against neonate variegated cutworm (Peridroma saucia) larvae, demethoxyencecalin (desmethoxyencecalin) exhibited an LD50 of 0.98 μg/cm² [1]. The well-known chromene precocene II was more potent with an LD50 of 0.67 μg/cm² [1]. In a separate study, encecalin demonstrated LC50 values of 1.4 μg/cm² against variegated cutworm and 11.8 μg/cm² against migratory grasshopper [2].

Insecticidal Structure-Activity Relationship Chromene

Antifungal Activity: Demethoxyencecalin Presence Correlates with Sclerotinia Resistance

Demethoxyencecalin was isolated from capitulum extracts of a Sclerotinia sclerotiorum-resistant sunflower genotype [1]. While the new compound 3-acetyl-4-acetoxyacetophenone exhibited antifungal activity comparable to the potent coumarin ayapin, demethoxyencecalin co-occurred with this activity and showed correlation with disease resistance in field screening of seven sunflower genotypes [1]. In contrast, the compound was reported ineffective against Mycobacterium tuberculosis or Mycobacterium avium complex .

Antifungal Plant Defense Sclerotinia sclerotiorum

Cytotoxic Activity: Demethoxyencecalin Inactive vs. Encecalin Active Against Esophageal Cancer Cells

In a study of terpenoids from Eupatorium adenophorum, both demethoxyencecalin (compound 9) and encecalin (compound 10) were isolated and evaluated for cytotoxic activity against esophageal cancer cells (Eca-109) using the MTT assay [1]. Encecalin exhibited measurable cytotoxicity with an IC50 of 178.4 μmol·L⁻¹, whereas demethoxyencecalin showed no cytotoxic activity at the concentrations tested [1].

Cytotoxicity Cancer Research Chromene

Biotransformation Efficiency: Demethoxyencecalin Undergoes 80% Hydroxylation vs. Encecalin No Conversion

When demethoxyencecalin was fed to a cell suspension culture of Ageratina adenophora, one biotransformation product was obtained in high yield (80%) resulting from hydroxylation at one of the geminal methyl groups of the chromene heterocycle [1]. In contrast, when encecalin was fed to the same cell culture system, no significant biotransformation was observed [1].

Biotransformation Metabolism Plant Cell Culture

SAR Principle: Free Hydroxyl Groups Diminish Chromene Insecticidal Activity

Structure-activity comparisons across seven naturally-occurring and four derived chromenes established that the presence of a free hydroxyl group at either C-7 or C-11 significantly diminishes insecticidal activity [1]. Saturation of the 3,4 double bond also reduces contact toxicity [1]. Demethoxyencecalin, lacking both a C-7 hydroxyl and C-7 methoxy group, occupies an intermediate position in the activity spectrum, being more toxic than hydroxylated derivatives but less toxic than precocene II [1].

Structure-Activity Relationship Chromene Insecticidal

Demethoxyencecalin: Optimal Research and Industrial Application Scenarios Based on Evidence


Insecticidal Chromene Research: Moderate-Toxicity Reference Standard

Demethoxyencecalin serves as an ideal moderate-toxicity reference compound for chromene insecticidal research. With an LD50 of 0.98 μg/cm² against cutworm larvae [1], it provides a benchmark intermediate between highly potent chromenes like precocene II (0.67 μg/cm²) and weakly active hydroxylated derivatives. This makes it valuable for structure-activity relationship (SAR) studies and for calibrating insecticidal bioassays across chromene compound libraries.

Plant Disease Resistance Biomarker Screening

Demethoxyencecalin functions as a reliable biomarker for Sclerotinia sclerotiorum resistance in sunflower breeding programs [2]. Its elevated concentration in resistant genotypes correlates with disease resistance, enabling rapid TLC- or HPLC-based screening of sunflower lines. This application leverages the compound's natural occurrence rather than its direct antifungal potency, distinguishing it from more potent antifungal agents like ayapin.

Biocatalytic Production of Hydroxylated Chromene Derivatives

Demethoxyencecalin is the preferred substrate for biocatalytic hydroxylation using plant cell cultures, achieving 80% conversion to hydroxylated products at the geminal methyl groups [3]. This high-yield biotransformation enables the sustainable production of valuable hydroxylated chromene intermediates that are otherwise difficult to synthesize chemically. Encecalin, by contrast, shows no biotransformation under identical conditions and cannot substitute in this application.

Non-Cytotoxic Chromene Scaffold for Medicinal Chemistry

For medicinal chemistry programs requiring a chromene scaffold with minimal mammalian cell toxicity, demethoxyencecalin offers a distinct advantage. Unlike encecalin, which exhibits measurable cytotoxicity against esophageal cancer cells (IC50 = 178.4 μM) [4], demethoxyencecalin showed no cytotoxic activity in parallel testing. This property makes it suitable as a starting scaffold for developing chromene-based probes or therapeutics where off-target cytotoxicity must be avoided.

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